Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate
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Overview
Description
Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate is an organic compound with the molecular formula C16H13F3O3. It is known for its unique structural features, including a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoic acid.
Reduction: Formation of 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-nitro-2-(trifluoromethyl)benzoate
- Methyl 2,4-bis(trifluoromethyl)benzoate
- 4-(Methoxycarbonyl)-3-(trifluoromethyl)phenylboronic acid
Uniqueness
Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate is unique due to the presence of both a methoxy and a trifluoromethyl group on the benzoate structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications .
Biological Activity
Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate, known by its CAS number 1237112-90-1, is a benzoate derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15F3O3
- Molecular Weight : 320.29 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can increase binding affinity to biological targets such as enzymes and receptors .
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, the trifluoromethyl group has been shown to improve the potency of inhibitors against serotonin uptake .
- Antimicrobial Activity : Research indicates that related compounds demonstrate antimicrobial properties, potentially making this compound a candidate for further investigation in this area .
Biological Activity and Therapeutic Potential
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Properties : Studies have highlighted the potential of benzoate derivatives in combating bacterial infections. For example, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : The compound's structure suggests possible antiviral properties, supported by findings that fluorinated compounds often exhibit enhanced activity against viral targets such as SARS-CoV-2 .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoate derivatives, including this compound, against clinical isolates of E. coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antibacterial agent .
- SARS-CoV-2 Inhibition : In vitro studies on related compounds demonstrated that trifluoromethyl-substituted benzoates could inhibit viral replication in cell cultures infected with SARS-CoV-2, highlighting their potential as antiviral therapeutics .
Properties
IUPAC Name |
methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-14-9-11(6-7-13(14)15(20)22-2)10-4-3-5-12(8-10)16(17,18)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHJVPHYAFJMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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